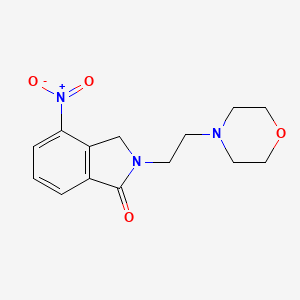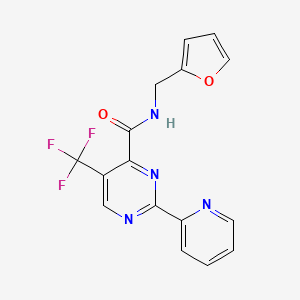
N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide
Descripción general
Descripción
N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. The compound was first synthesized in 2009 and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Mecanismo De Acción
N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide works by binding to the BMI-1 protein and preventing its activity. BMI-1 is a transcriptional repressor that plays a key role in the self-renewal of cancer stem cells. By inhibiting BMI-1, this compound can prevent the self-renewal of cancer stem cells, which are responsible for cancer recurrence and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It is metabolized by the liver and excreted in the urine. The compound has been shown to have a half-life of approximately 3 hours in mice. This compound has been shown to be effective in inhibiting the self-renewal of cancer stem cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide in lab experiments is its specificity for the BMI-1 protein. This allows for the selective inhibition of cancer stem cells without affecting normal cells. Additionally, this compound has been shown to have minimal toxicity in vivo, making it a promising candidate for further development.
One limitation of using this compound in lab experiments is its solubility. The compound has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide. One potential application is in combination therapy with other cancer treatments. This compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models.
Another future direction is the development of more potent and selective inhibitors of BMI-1. While this compound has shown promise in inhibiting BMI-1, there is still room for improvement in terms of potency and selectivity.
Finally, this compound has potential applications in other diseases, such as sickle cell anemia and fibrosis. Further research is needed to determine the efficacy of this compound in these diseases and to identify other potential therapeutic targets for the compound.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the activity of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. By inhibiting BMI-1, this compound has the potential to prevent cancer recurrence and metastasis. Additionally, this compound has been investigated for its potential use in treating other diseases, such as sickle cell anemia and fibrosis.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-pyridin-2-yl-5-(trifluoromethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)11-9-21-14(12-5-1-2-6-20-12)23-13(11)15(24)22-8-10-4-3-7-25-10/h1-7,9H,8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVRLXSJYYNPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=N2)C(=O)NCC3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



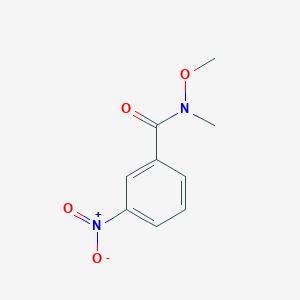
![2-[(4-Aminophenyl)thio]-N-(3-chlorophenyl)-propanamide](/img/structure/B3165435.png)
![5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B3165441.png)
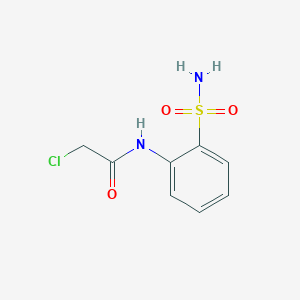
![Bicyclo[2.2.1]hept-5-EN-2-YL(ethoxy)dimethylsilane](/img/structure/B3165470.png)

![8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3165481.png)
![3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one](/img/structure/B3165494.png)
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3165496.png)
![9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3165503.png)
![9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B3165504.png)
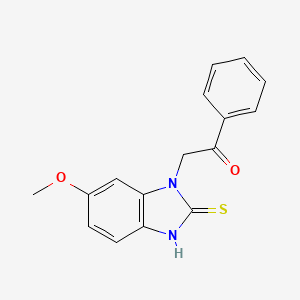
![3-(2-{[2-(Benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B3165518.png)
